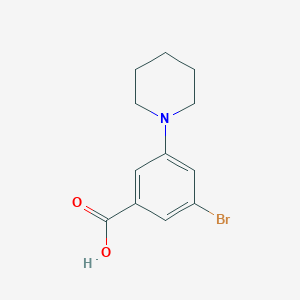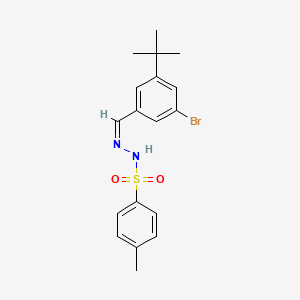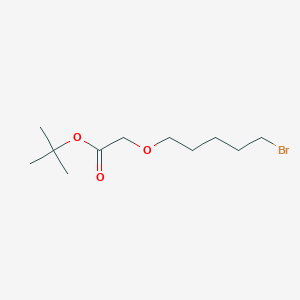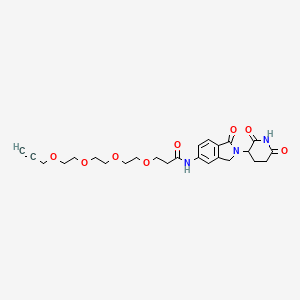
Lenalidomide-5'-CO-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-5’-CO-PEG4-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker improves the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications and conjugations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-5’-CO-PEG4-propargyl involves several steps:
Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate, such as an ester or an amide.
PEGylation: The activated lenalidomide is then reacted with a PEG4 linker, which is a polyethylene glycol chain with four ethylene glycol units. This step typically involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Propargylation: The PEGylated lenalidomide is further reacted with propargyl bromide to introduce the propargyl group. This step is usually carried out in the presence of a base, such as potassium carbonate (K2CO3), to promote the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of Lenalidomide-5’-CO-PEG4-propargyl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Lenalidomide-5’-CO-PEG4-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are commonly used.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Lenalidomide-5’-CO-PEG4-propargyl has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of novel pharmaceuticals and bioconjugates.
Mechanism of Action
Lenalidomide-5’-CO-PEG4-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by stimulating T-cells and natural killer cells.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Promotes the degradation of specific proteins involved in cancer cell survival.
Molecular Targets and Pathways:
Cereblon (CRBN): Binds to CRBN, a component of the E3 ubiquitin ligase complex, leading to the ubiquitination and degradation of target proteins.
IKZF1 and IKZF3: Degradation of these transcription factors results in the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Lenalidomide-5’-CO-PEG4-propargyl is unique due to its PEGylated structure and propargyl group, which enhance its solubility, bioavailability, and potential for chemical modifications. Similar compounds include:
Thalidomide: The parent compound with immunomodulatory properties but higher toxicity.
Pomalidomide: Another derivative with similar mechanisms of action but different pharmacokinetic properties.
Lenalidomide: The base compound without the PEGylation and propargyl modifications.
These compounds share similar therapeutic effects but differ in their chemical structures, pharmacokinetics, and toxicity profiles.
Properties
Molecular Formula |
C25H31N3O8 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C25H31N3O8/c1-2-8-33-10-12-35-14-15-36-13-11-34-9-7-23(30)26-19-3-4-20-18(16-19)17-28(25(20)32)21-5-6-22(29)27-24(21)31/h1,3-4,16,21H,5-15,17H2,(H,26,30)(H,27,29,31) |
InChI Key |
SOOMZFSPZBICTG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


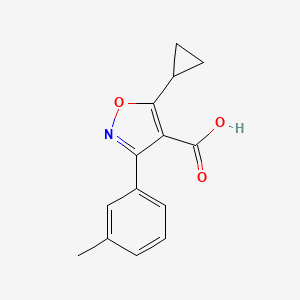
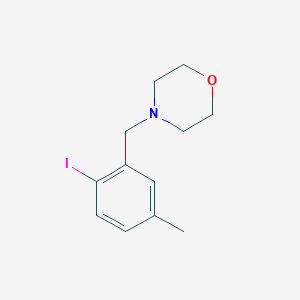
![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)

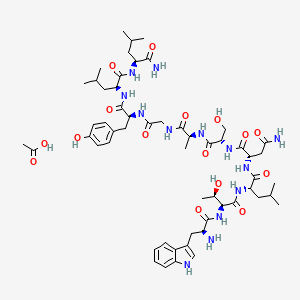
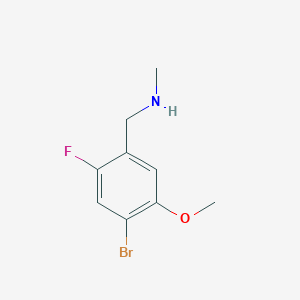
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)



